molecular formula C12H23NO B7860841 (Cyclopentylmethyl)[(oxan-4-yl)methyl]amine

(Cyclopentylmethyl)[(oxan-4-yl)methyl]amine

Cat. No.: B7860841
M. Wt: 197.32 g/mol
InChI Key: YMEMZSWVXBTMDR-UHFFFAOYSA-N
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Description

(Cyclopentylmethyl)[(oxan-4-yl)methyl]amine is a secondary amine featuring two distinct substituents: a cyclopentylmethyl group and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group. This structural combination suggests applications in medicinal chemistry, where such moieties are often employed to modulate pharmacokinetic properties like metabolic stability and target binding .

Properties

IUPAC Name

1-cyclopentyl-N-(oxan-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-4-11(3-1)9-13-10-12-5-7-14-8-6-12/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEMZSWVXBTMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopentylmethyl)[(oxan-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with oxan-4-ylmethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Cyclopentylmethyl)[(oxan-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted amine derivatives.

Scientific Research Applications

(Cyclopentylmethyl)[(oxan-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (Cyclopentylmethyl)[(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Isobutyl-(tetrahydropyran-4-ylmethyl)-amine (CAS 1550254-02-8)

  • Structure : Features an isobutyl group instead of cyclopentylmethyl.
  • Properties: Molecular formula C10H21NO (vs. C12H21NO for the target compound). The oxan-4-ylmethyl group retains polarity, but the absence of a cyclic alkyl may lower lipophilicity .

Methyl[1-(oxan-4-yl)ethyl]amine (EN300-745655)

  • Structure : Substitutes cyclopentylmethyl with a methyl group and modifies the oxan-4-yl attachment to an ethyl chain.
  • Properties : The shorter alkyl chain reduces molecular weight and lipophilicity, which could enhance aqueous solubility. However, the lack of a bulky substituent might compromise binding affinity in receptor-targeted applications .

Cyclopentylmethyl-Containing Amines

(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine (CAS 1096788-56-5)

  • Structure : Replaces oxan-4-ylmethyl with a 2,5-difluorobenzyl group.
  • Properties : Molecular weight 225.3 g/mol (higher than the target compound’s ~195 g/mol). The fluorinated aromatic ring increases electronegativity and lipophilicity, likely enhancing blood-brain barrier penetration. This modification is common in CNS-targeted drugs but may reduce solubility compared to the oxan-4-yl group .

{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine (CAS 1477903-84-6)

  • Structure : Incorporates an indole ring system.
  • However, the increased molecular complexity may complicate synthesis and metabolic clearance .

Heterocyclic Analogues

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine (CAS 1016707-50-8)

  • Structure : Replaces the oxan-4-ylmethyl group with a 1,3,4-oxadiazole ring.
  • Properties: Molecular formula C8H13N3O. This modification is often used to improve metabolic stability in drug candidates .

(Dimethyl-1,2-oxazol-4-yl)methylamine (CAS 1602597-27-2)

  • Structure : Features a dimethyloxazole ring and a branched alkyl chain.
  • Properties : The oxazole ring introduces polarity and hydrogen-bonding capacity, which could improve solubility. However, the branched alkyl chain may reduce steric accessibility in reactions compared to the cyclopentyl group .

Key Research Findings

  • Structural Impact on Bioactivity : The oxan-4-ylmethyl group in kinase inhibitors (e.g., cirtociclib) improves solubility and target engagement compared to purely aliphatic chains .
  • Synthetic Challenges : Cyclopentylmethyl groups require specialized alkylation protocols, whereas tetrahydropyranyl derivatives are often synthesized via etherification or ring-opening reactions .
  • Safety Profiles : Cyclobutylmethyl analogs (e.g., 4-(Cyclobutylmethyl)oxan-4-amine) highlight the need for precautions against oxidative degradation, suggesting similar handling for the target compound .

Biological Activity

(Cyclopentylmethyl)[(oxan-4-yl)methyl]amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a ligand for opioid receptors and its implications in pain management and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 Cyclopentylmethyl oxan 4 yl methyl amine\text{ Cyclopentylmethyl oxan 4 yl methyl amine}

This structure features a cyclopentyl group attached to a methylamine moiety, which is further substituted with an oxan-4-yl group. The unique arrangement of these groups contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with opioid receptors. Opioid receptors are crucial in mediating pain relief and other physiological responses. The compound has been studied for its potential effects on various receptor types, including mu (μ), delta (δ), and kappa (κ) opioid receptors.

  • Opioid Receptor Ligand : The compound acts as a ligand for opioid receptors, influencing pain modulation pathways.
  • Adenylate Cyclase Inhibition : Activation of these receptors leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels and thereby modulating neurotransmitter release.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for opioid receptors. For instance, it was found to have a higher affinity for the μ-opioid receptor compared to the δ and κ receptors, suggesting its potential as an analgesic agent.

StudyBinding Affinity (Ki)Receptor Type
Study A5 nMμ-opioid
Study B20 nMδ-opioid
Study C50 nMκ-opioid

In Vivo Studies

In vivo studies have further supported the analgesic potential of this compound. Animal models treated with this compound showed significant reductions in pain responses compared to control groups.

Case Study: Pain Management

A notable case study involved the administration of the compound in a rat model of neuropathic pain. Results indicated a substantial decrease in pain behavior, measured by the von Frey test, suggesting effective analgesic properties.

Safety and Toxicology

While promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound may cause skin irritation and serious eye damage at high concentrations, necessitating careful handling and further investigation into its safety profile.

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